

# An In-Depth Technical Guide to PROTAC c-Met Degradar-3 (Compound 22b)

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## Compound of Interest

Compound Name: PROTAC c-Met degrader-3

Cat. No.: B15543170

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **PROTAC c-Met degrader-3**, also identified as compound 22b in the primary literature. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and targeted protein degradation.

## Chemical Structure and Properties

**PROTAC c-Met degrader-3** is a heterobifunctional molecule designed to induce the degradation of the c-Met proto-oncogene, a receptor tyrosine kinase. It achieves this by hijacking the ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to the c-Met protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.<sup>[1]</sup>

Table 1: Chemical and Physical Properties of **PROTAC c-Met degrader-3**

Property	Value	Reference
Compound Name	PROTAC c-Met degrader-3 (Compound 22b)	[1][2]
Molecular Formula	C <sub>51</sub> H <sub>54</sub> N <sub>10</sub> O <sub>7</sub>	[2][3]
Molecular Weight	919.04 g/mol	[2]
SMILES	<chem>COC1=C(C=C(C=C1)C(=O)N2CCC3(CCN(CC3)C(=O)CN4C CC(CC4)COC5=CN=C(N=C5) C6=CC=CC(=C6)CN7C(=O)C =CC(=N7)C8=CC=CC(=C8)C# N)CC2)N9CCC(=O)NC9=O</chem>	[3]
c-Met Ligand	Based on Tepotinib	[4]
E3 Ligase Ligand	CRBN Ligand (Thalidomide-based)	[1][4]

## Biological Activity

**PROTAC c-Met degrader-3** is a highly potent degrader of the c-Met protein. Its primary biological function is to induce the ubiquitination and subsequent proteasomal degradation of c-Met, leading to the suppression of downstream signaling pathways that are often dysregulated in cancer.

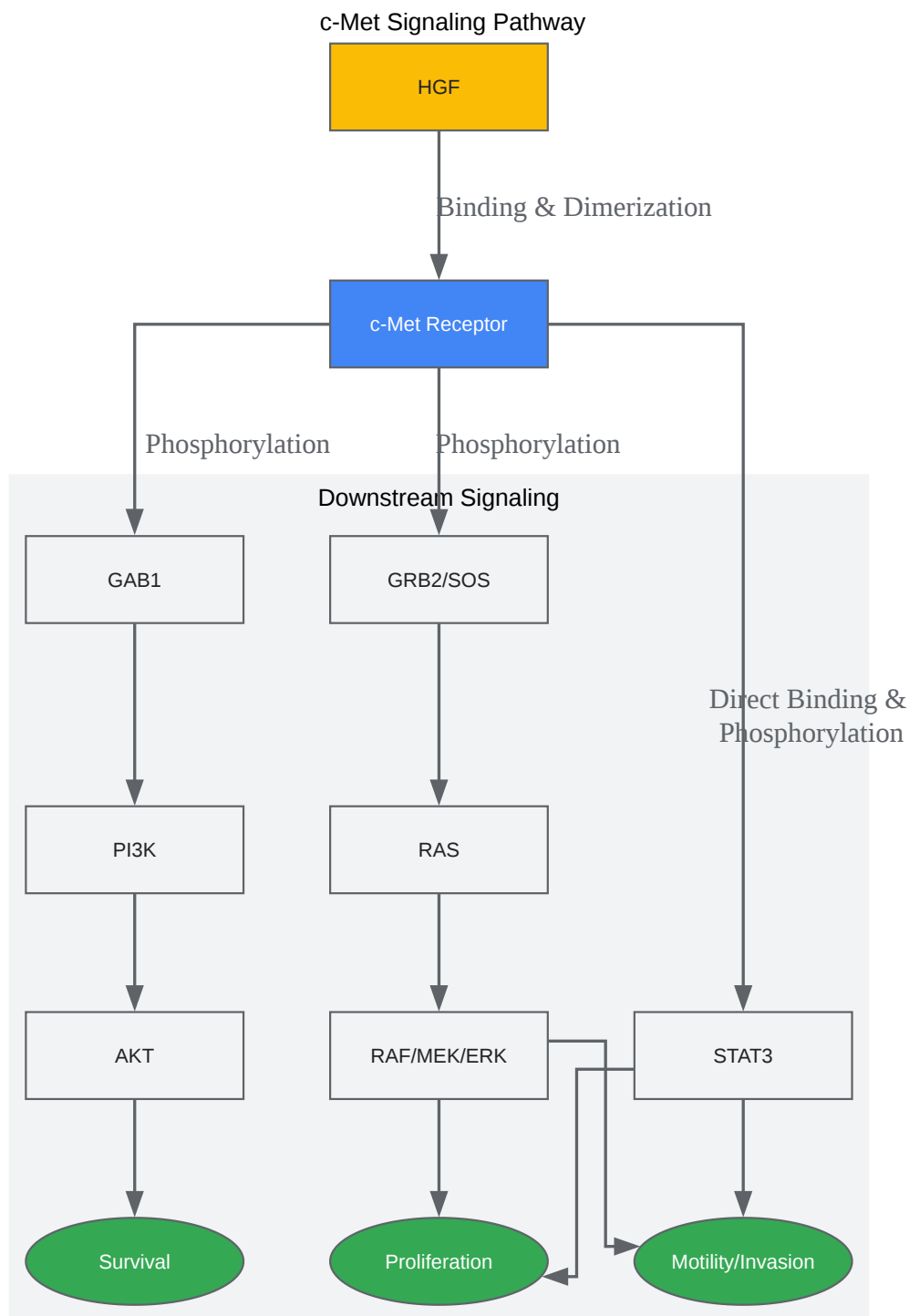
Table 2: In Vitro Biological Activity of **PROTAC c-Met degrader-3**

Parameter	Cell Line	Value	Reference
DC <sub>50</sub> (c-Met Degradation)	EBC-1 (Lung Cancer)	0.59 nM	[1][5]
Biological Effect	EBC-1 (Lung Cancer)	Suppressed proliferation and induced apoptosis	[5]

# Signaling Pathways and Mechanism of Action

## The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding to its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.<sup>[6]</sup> These pathways are crucial for normal cellular processes such as proliferation, motility, and invasion.<sup>[7]</sup> However, aberrant activation of c-Met is a known driver in many human cancers.<sup>[8]</sup> Key downstream pathways include the RAS/MAPK, PI3K/AKT, and STAT3 pathways.<sup>[7]</sup>

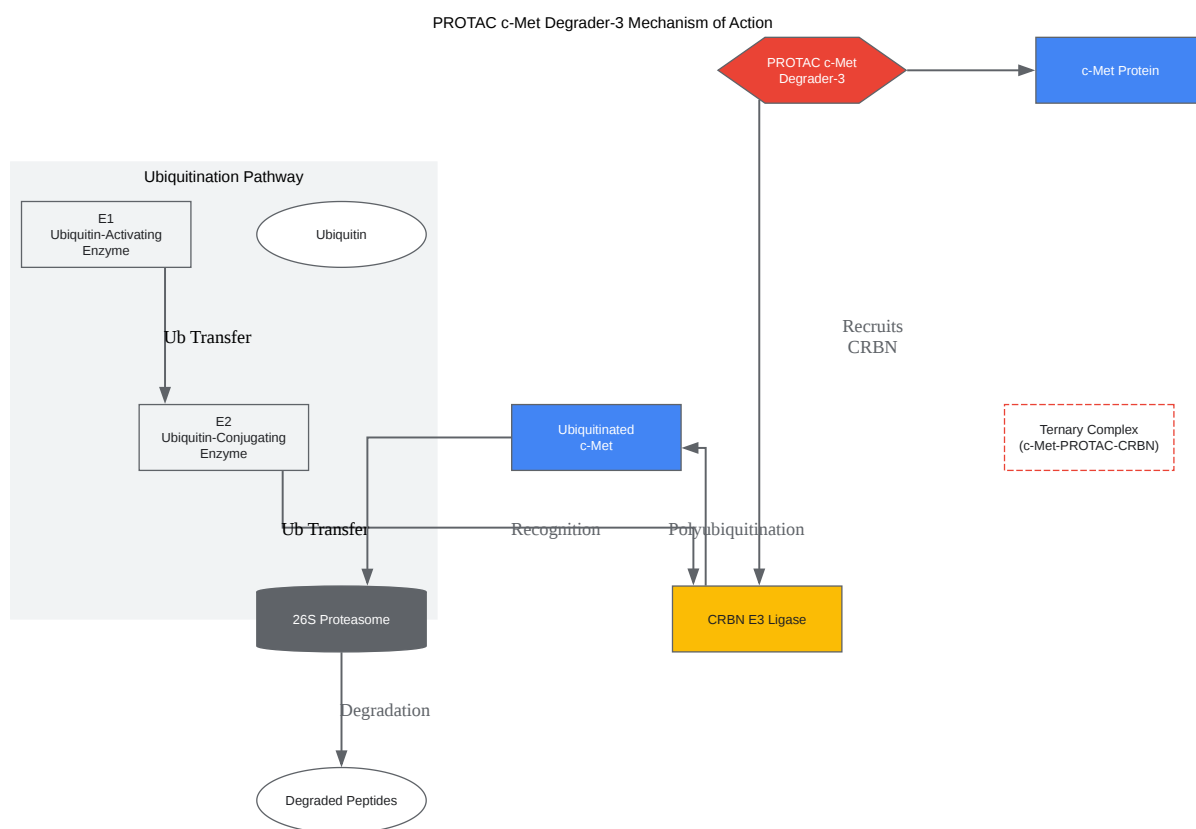


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Caption: Overview of the c-Met signaling pathway initiated by HGF binding.

## Mechanism of Action of PROTAC c-Met Degradator-3

**PROTAC c-Met degrader-3** functions by inducing the formation of a ternary complex between the c-Met protein and the CRBN E3 ubiquitin ligase.<sup>[9]</sup> This proximity leads to the transfer of ubiquitin molecules to c-Met, marking it for degradation by the 26S proteasome.<sup>[10]</sup> The PROTAC molecule is then released and can catalytically induce the degradation of multiple c-Met proteins.<sup>[9]</sup>



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Caption: PROTAC-mediated ubiquitination and degradation of c-Met.

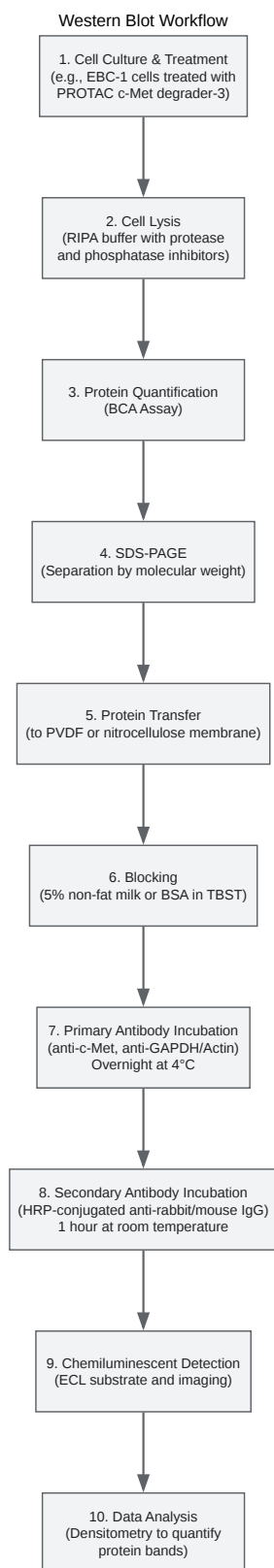
## Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **PROTAC c-Met degrader-3**. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

### Western Blot for c-Met Degradation

This protocol is used to quantify the levels of c-Met protein in cells following treatment with the PROTAC.

Experimental Workflow



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Caption: Step-by-step workflow for Western Blot analysis.



#### Detailed Methodology:

- **Cell Culture and Treatment:** Plate EBC-1 cells and allow them to adhere overnight. Treat the cells with varying concentrations of **PROTAC c-Met degrader-3** for the desired time course (e.g., 24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Denature protein samples in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for c-Met overnight at 4°C. A loading control antibody (e.g., GAPDH or  $\beta$ -actin) should also be used.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- **Data Analysis:** Quantify the band intensities using densitometry software and normalize the c-Met signal to the loading control.

## Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the PROTAC.

#### Detailed Methodology:

- **Cell Seeding:** Seed EBC-1 cells in a 96-well plate and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **PROTAC c-Met degrader-3** and incubate for a specified period (e.g., 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> value.

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in cells treated with the PROTAC.

#### Detailed Methodology:

- **Cell Treatment:** Treat EBC-1 cells with **PROTAC c-Met degrader-3** at the desired concentrations for a specified time (e.g., 48 hours).
- **Cell Harvesting:** Harvest both adherent and floating cells and wash them with cold PBS.
- **Staining:** Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
- **Incubation:** Incubate the cells in the dark for 15 minutes at room temperature.

- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
- Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

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